molecular formula C10H13NO B6278620 rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis CAS No. 7480-36-6

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis

Cat. No. B6278620
CAS RN: 7480-36-6
M. Wt: 163.2
InChI Key:
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through asymmetric synthesis methods . For example, a related compound, (1R,2S)-1-amino-cis-3-azabicyclo[4.4.0]decan-2,4-dione, has been synthesized via a Strecker reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and conditions under which it is reacted. Unfortunately, without more specific information, it’s difficult to provide an analysis.

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which the compound is involved. For instance, a compound similar to this one, (1R,2S)-(+)-cis-1-amino-2-indanol, has been used as a ligand for HIV-protease inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data for this compound, it’s challenging to provide an accurate analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "sodium borohydride", "acetic acid", "sodium hydroxide", "ammonium chloride", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "1. Reduction of 1,2,3,4-tetrahydronaphthalene with sodium borohydride in acetic acid to yield cis-1,2,3,4-tetrahydronaphthalene", "2. Oxidation of cis-1,2,3,4-tetrahydronaphthalene with sodium hydroxide and ammonium chloride in water to yield cis-1,2,3,4-tetrahydronaphthalene-1,2-diol", "3. Conversion of cis-1,2,3,4-tetrahydronaphthalene-1,2-diol to cis-1-amino-1,2,3,4-tetrahydronaphthalene-2-ol through a diazotization reaction with sodium nitrite and hydrochloric acid followed by reduction with copper sulfate in water", "4. Racemization of cis-1-amino-1,2,3,4-tetrahydronaphthalene-2-ol to rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis with sodium bicarbonate and sodium chloride in ethanol and water" ] }

CAS RN

7480-36-6

Product Name

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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